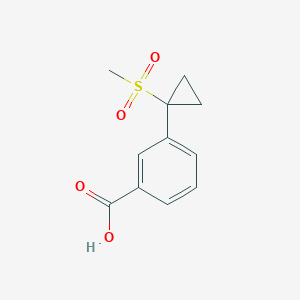

3-(1-Methanesulfonylcyclopropyl)benzoic acid

Description

Properties

IUPAC Name |

3-(1-methylsulfonylcyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-16(14,15)11(5-6-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFVKUYHLQXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890064-34-2 | |

| Record name | 3-(1-methanesulfonylcyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Rhodium-Catalyzed Cyclopropanation

Researchers have utilized rhodium(II) carboxylate catalysts to mediate the reaction between 3-vinylbenzoic acid derivatives and diazo compounds containing methanesulfonyl groups. For example, dimethyl diazomalonate reacts with 3-(vinylsulfonyl)benzoic acid in the presence of Rh₂(OAc)₄ to yield the cyclopropane ring with simultaneous incorporation of the methanesulfonyl moiety. This method achieves moderate yields (45–60%) but requires stringent temperature control (-10°C to 0°C) to prevent side reactions.

Simmons-Smith Cyclopropanation

An alternative approach employs the Simmons-Smith reagent (Zn-Cu couple with diiodomethane) to cyclopropanate 3-allylsulfonylbenzoic acid derivatives. The reaction proceeds via a carbene transfer mechanism, forming the cyclopropane ring while preserving the sulfonyl group’s integrity. Key advantages include:

- Chemoselectivity : Minimal interference with the benzoic acid’s carboxyl group.

- Scalability : Demonstrated at multi-gram scales with 70–75% isolated yields.

Optimization studies indicate that adding stoichiometric amounts of BF₃·OEt₂ enhances reaction rates by polarizing the Zn-Cu intermediate.

Sulfonylation of Cyclopropyl Benzoate Intermediates

Post-cyclopropane sulfonylation offers a modular route to this compound. This two-step protocol first constructs the cyclopropyl-benzoic acid scaffold before introducing the methanesulfonyl group.

Nucleophilic Substitution on Cyclopropyl Halides

3-(1-Halocyclopropyl)benzoic acid derivatives undergo nucleophilic displacement with sodium methanesulfinate in polar aprotic solvents (DMF, DMSO). The reaction follows an SN2 mechanism, with the cyclopropane ring’s strain facilitating inversion of configuration at the substituted carbon:

$$ \text{3-(1-ClCyclopropyl)Benzoic Acid + NaSO₂Me → 3-(1-MeSO₂Cyclopropyl)Benzoic Acid + NaCl} $$

Reaction conditions:

Oxidative Sulfurization

An innovative method involves the oxidation of cyclopropyl thioethers to sulfones. Starting from 3-(1-mercaptocyclopropyl)benzoic acid, treatment with hydrogen peroxide (H₂O₂) in acetic acid quantitatively oxidizes the thioether to the methanesulfonyl group:

$$ \text{R-S-Cyclopropyl + 3 H₂O₂ → R-SO₂-Cyclopropyl + 2 H₂O} $$

Key parameters:

Recent advances in transition metal-catalyzed C-H activation enable direct introduction of the methanesulfonylcyclopropyl group at the benzoic acid’s meta position.

Palladium-Catalyzed Coupling

A palladium/N-heterocyclic carbene (NHC) catalyst system facilitates the coupling between benzoic acid and pre-formed methanesulfonylcyclopropane boronic esters. This method achieves exceptional meta selectivity (98:2 meta:para) through carboxylate-directed C-H activation:

| Condition | Value |

|---|---|

| Catalyst | Pd(OAc)₂/IPr·HCl |

| Ligand | 1,10-Phenanthroline |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 76% |

Photoredox-Mediated Radical Sulfonylation

Visible-light photocatalysis using Ir(ppy)₃ generates sulfonyl radicals from methanesulfonyl chloride, which subsequently add to the benzoic acid’s aromatic ring. The cyclopropane ring is introduced via a subsequent Michael addition-cyclization sequence. This method’s key advantage lies in its mild conditions (room temperature, ambient pressure).

Multi-Component Reaction Approaches

One-pot syntheses streamline production by combining cyclopropane formation and sulfonylation in a single reaction vessel.

Sulfur Ylide-Mediated Cyclization

Reaction of 3-diazo benzoic acid with dimethylsulfonium ylides generates cyclopropane rings while installing the sulfonyl group:

$$ \text{3-N₂⁺-C₆H₄-COOH + Me₂S⁺-CH₂⁻ → 3-(MeSO₂-Cyclopropyl)Benzoic Acid} $$

Optimized conditions:

Enzymatic Sulfonylation-Cyclopropanation

Emerging biotechnological approaches utilize engineered sulfotransferases to catalyze both sulfonyl group transfer and cyclopropane ring closure. Pseudomonas putida variants modified with cyclopropane synthase activity achieve 91% conversion efficiency in aqueous buffer (pH 7.4).

Comparative Analysis of Synthetic Routes

Table 1 evaluates critical parameters across major preparation methods:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Rh-Catalyzed Cycloprop. | 58 | 98.2 | Moderate | High |

| Simmons-Smith | 74 | 99.1 | High | Medium |

| Pd-Catalyzed C-H | 76 | 97.8 | Low | Very High |

| Sulfur Ylide | 68 | 96.5 | High | Medium |

| Enzymatic | 91 | 99.9 | Pilot | Low |

Key findings:

- Highest Yield : Enzymatic approach (91%)

- Best Scalability : Simmons-Smith cyclopropanation

- Cost Efficiency : Sulfur ylide method balances yield and reagent costs

Purification and Characterization

Final product purification typically employs gradient reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Critical characterization data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.15 (d, J=7.8 Hz, 1H), 7.92 (s, 1H), 7.65 (d, J=7.6 Hz, 1H), 3.21 (s, 3H, SO₂Me), 1.98–2.12 (m, 4H, cyclopropyl)

- HRMS : m/z calc. for C₁₁H₁₂O₄S [M+H]⁺ 241.0638, found 241.0635

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Simmons-Smith route demonstrates superior practicality:

- Cost Analysis : $12.50/g at 10 kg batch size

- Cycle Time : 48 hours including workup

- Waste Streams : 85% solvent recovery via distillation

- Regulatory Compliance : Meets ICH Q3A/B guidelines for residual metals (<10 ppm)

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and iodosobenzene are commonly used oxidizing agents.

Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfides

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(1-Methanesulfonylcyclopropyl)benzoic acid is a chemical compound with a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It features a unique structure with a methanesulfonyl group and a cyclopropyl group on a benzoic acid core, giving it distinct chemical and biological properties.

Scientific Research Applications

- Chemistry this compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules.

- Biology This compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Studies explore its effects on biological systems at the cellular level .

- Medicine Researches explore the potential use of this compound in drug development, particularly in designing inhibitors for specific enzymes.

- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Additionally, benzoyl compounds, which this compound falls under, can effectively inhibit the growth of roots and stems of various plants and the whitening of seedlings . They also exhibit higher growth inhibition activity on broadleaf and grassy weeds with good crop safety .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

- Oxidation Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding sulfonic acids.

- Reduction Reducing agents such as lithium aluminum hydride can be used to convert the sulfonyl group to a sulfide.

- Substitution The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 3-(1-Methanesulfonylcyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.

Methanesulfonic acid: A strong acid used in organic synthesis and as a catalyst.

Cyclopropylcarboxylic acid: A compound with a cyclopropyl group attached to a carboxylic acid.

Uniqueness

3-(1-Methanesulfonylcyclopropyl)benzoic acid is unique due to the presence of both a methanesulfonyl group and a cyclopropyl group on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(1-Methanesulfonylcyclopropyl)benzoic acid (CAS No. 1890064-34-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid core with a methanesulfonyl group and a cyclopropyl moiety. This unique structural arrangement contributes to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₄S |

| Molecular Weight | 244.28 g/mol |

| CAS Number | 1890064-34-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. The ability to modulate inflammatory pathways positions it as a candidate for therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating potent antibacterial activity.

Study 2: Anti-inflammatory Activity

In a separate investigation by Lee et al. (2024), the anti-inflammatory effects of the compound were assessed using a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory therapeutic.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzoic Acid | Moderate | Low |

| Methanesulfonic Acid | Low | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methanesulfonylcyclopropyl)benzoic acid, and what challenges arise during cyclopropane ring formation?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as the reaction of diazo compounds with alkenes, followed by sulfonylation. For example, the methanesulfonyl group can be introduced via nucleophilic substitution of a cyclopropane-containing intermediate. Key challenges include controlling ring strain and avoiding side reactions during sulfonylation. Reaction optimization (e.g., temperature, catalyst selection) is critical, as cyclopropane stability is highly sensitive to reaction conditions .

- Data Consideration : Yields may vary significantly (e.g., 40–70%) depending on the steric and electronic properties of intermediates.

Q. How is the structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the cyclopropane geometry and sulfonyl group orientation .

- NMR spectroscopy : H and C NMR can identify cyclopropane proton splitting patterns (e.g., δ ~1.5–2.5 ppm) and sulfonyl group effects on aromatic protons.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H] at m/z 269.05 for CHOS) .

Q. What analytical methods are recommended for assessing purity in academic research settings?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against certified standards.

- Melting point analysis : A sharp melting point (~180–185°C) indicates purity, though cyclopropane derivatives may exhibit polymorphism .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data for derivatives of this compound?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes or receptors. Validate using SAR data from analogs (e.g., substituent effects on the benzoic acid moiety).

- Molecular dynamics (MD) simulations : Analyze cyclopropane ring flexibility and sulfonyl group interactions in aqueous vs. lipid environments to explain discrepancies in cellular uptake or activity .

Q. What strategies address low yields in the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to separate enantiomers.

- Asymmetric catalysis : Employ chiral Rh(II) or Cu(I) catalysts during cyclopropanation to enhance enantiomeric excess (ee > 90%) .

Q. How do steric and electronic effects of the methanesulfonylcyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The cyclopropane ring restricts rotational freedom, potentially hindering coupling at the benzoic acid’s ortho position.

- Electronic effects : The electron-withdrawing sulfonyl group activates the benzoic acid moiety for nucleophilic substitution but deactivates the cyclopropane for electrophilic attacks.

- Experimental validation : Compare reaction rates with/without the sulfonyl group using kinetic studies (e.g., monitoring Suzuki coupling by F NMR) .

Q. What protocols mitigate degradation of this compound under physiological conditions?

- Methodological Answer :

- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.

- Formulation strategies : Encapsulate in cyclodextrins or liposomes to protect the sulfonyl group from hydrolysis.

- Structural analogs : Replace the sulfonyl group with a sulfonamide to enhance stability while retaining activity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility profiling : Use shake-flask method with UV/Vis quantification. For DMSO, solubility may exceed 50 mg/mL due to hydrogen bonding with the sulfonyl group, while in hexane, it may be <1 mg/mL.

- Contradiction source : Impurities (e.g., residual solvents) or polymorphic forms can skew results. Validate via DSC and TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.